molecular formula C19H21N7 B11214848 1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214848
M. Wt: 347.4 g/mol
InChI Key: PWGWVVNEIJVBET-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, an imidazole ring, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, the attachment of the imidazole ring, and the introduction of the dimethylphenyl group. The synthetic route may involve the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the pyrazolo[3,4-d]pyrimidine ring system.

    Attachment of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Dimethylphenyl Group: The final step involves the attachment of the dimethylphenyl group through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents or functional groups.

    This compound: Another similar compound with variations in the imidazole ring or the dimethylphenyl group.

The uniqueness of This compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N7

Molecular Weight

347.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N7/c1-14-4-5-17(15(2)10-14)26-19-16(11-24-26)18(22-12-23-19)21-6-3-8-25-9-7-20-13-25/h4-5,7,9-13H,3,6,8H2,1-2H3,(H,21,22,23)

InChI Key

PWGWVVNEIJVBET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCN4C=CN=C4)C

Origin of Product

United States

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